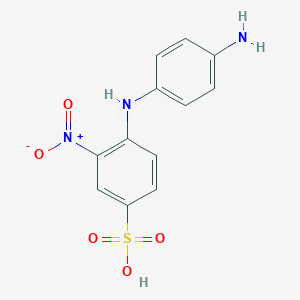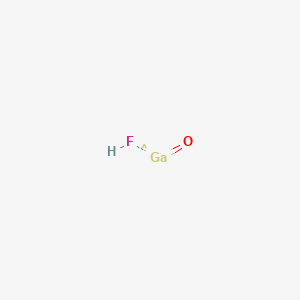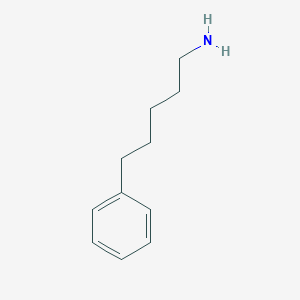
4-Hydroxyaminoquinoline 1-oxide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyaminoquinoline 1-oxide hydrochloride is a chemical compound known for its significant role in scientific research, particularly in the study of carcinogenesis. It is a derivative of 4-nitroquinoline 1-oxide, a well-known carcinogen. This compound is often used in experimental models to induce DNA damage and study the mechanisms of cancer development .
Preparation Methods
The synthesis of 4-hydroxyaminoquinoline 1-oxide hydrochloride typically involves the reduction of 4-nitroquinoline 1-oxide. One common method includes the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst. The reaction conditions often require a controlled environment to ensure the selective reduction of the nitro group to the hydroxyamino group .
Industrial production methods may involve similar reduction processes but on a larger scale, with additional steps to purify the final product. The use of advanced filtration and crystallization techniques ensures the high purity of this compound for research purposes .
Chemical Reactions Analysis
4-Hydroxyaminoquinoline 1-oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: The compound can be further reduced to form aminoquinoline derivatives.
Substitution: It can undergo substitution reactions where the hydroxyamino group is replaced by other functional groups.
The major products formed from these reactions include various quinoline derivatives, which are of interest in medicinal chemistry and drug development .
Scientific Research Applications
4-Hydroxyaminoquinoline 1-oxide hydrochloride has several applications in scientific research:
Mechanism of Action
The primary mechanism by which 4-hydroxyaminoquinoline 1-oxide hydrochloride exerts its effects is through the formation of DNA adducts. These adducts result from the covalent binding of the compound to DNA, leading to single-strand breaks and other forms of DNA damage . The compound’s interaction with DNA disrupts normal cellular processes, ultimately leading to carcinogenesis. The molecular targets include guanine and adenine bases in the DNA, which form adducts that interfere with DNA replication and repair .
Comparison with Similar Compounds
4-Hydroxyaminoquinoline 1-oxide hydrochloride is unique compared to other quinoline derivatives due to its specific ability to form DNA adducts and induce carcinogenesis. Similar compounds include:
4-Nitroquinoline 1-oxide: The parent compound, known for its potent carcinogenic properties.
4-Aminoquinoline: A derivative used in antimalarial drugs like chloroquine.
4-Hydroxyquinoline: Another derivative with applications in medicinal chemistry.
These compounds share structural similarities but differ in their specific reactivities and applications, highlighting the unique properties of this compound in scientific research .
Properties
CAS No. |
1010-61-3 |
|---|---|
Molecular Formula |
C9H9ClN2O2 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
(NZ)-N-(1-hydroxyquinolin-4-ylidene)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H8N2O2.ClH/c12-10-8-5-6-11(13)9-4-2-1-3-7(8)9;/h1-6,12-13H;1H/b10-8-; |
InChI Key |
QSXDAZCGWHRQME-DQMXGCRQSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NO)C=CN2O.Cl |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N\O)/C=CN2O.Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO)C=CN2O.Cl |
Synonyms |
4-HYDROXYAMINOQUINOLINE N-OXIDE HYDROCHLORIDE |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2Z,5S,8R,9S,10S,13S,14S,17R)-17-Hydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B92145.png)


![Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B92150.png)






![Spiro[5.5]undecane](/img/structure/B92164.png)

